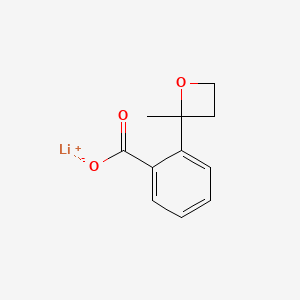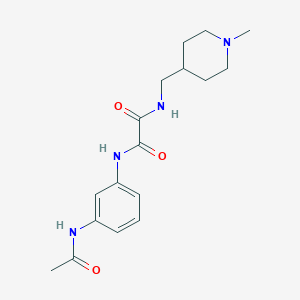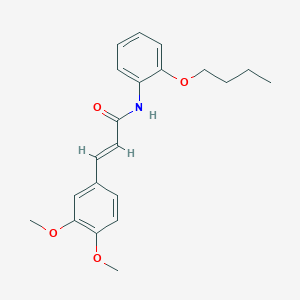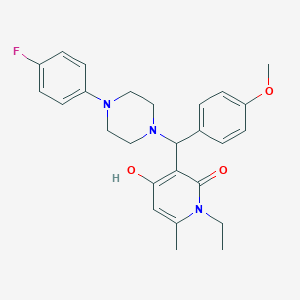
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. LiMOB is a promising compound due to its unique properties and potential applications in various fields, including battery technology, drug delivery, and catalysis.
作用机制
The mechanism of action of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is not fully understood. However, it is believed that this compound interacts with the cell membrane and alters its fluidity, leading to changes in ion channel activity and neurotransmitter release. This, in turn, affects the function of various neuronal pathways, resulting in the therapeutic effects observed in certain psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF), and to reduce the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to increase the production of cyclic AMP (cAMP), which is involved in various cellular processes, including neurotransmitter release and gene expression.
实验室实验的优点和局限性
One of the main advantages of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate is its high solubility in various solvents, which makes it easy to handle and use in laboratory experiments. Additionally, this compound exhibits excellent thermal stability and does not decompose at high temperatures. However, one limitation of this compound is its relatively high cost compared to other lithium salts, which may limit its use in certain applications.
未来方向
There are several future directions for research on Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate. One area of interest is the development of new electrolyte materials for lithium-ion batteries, and this compound has shown promise in this regard. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in psychiatric disorders. Finally, research is needed to explore the use of this compound in other fields, such as catalysis and materials science.
合成方法
The synthesis of Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate involves the reaction of 2-(2-methyloxetan-2-yl)benzoic acid with lithium hydroxide or lithium carbonate in anhydrous tetrahydrofuran or dimethylformamide. The reaction is typically carried out at room temperature under an inert atmosphere, and the resulting product is obtained through filtration and solvent evaporation.
科学研究应用
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate has been extensively studied for its applications in battery technology. It has been found to exhibit excellent electrochemical properties, such as high ionic conductivity and stability, making it a promising electrolyte material for lithium-ion batteries. Additionally, this compound has been investigated for its potential use in drug delivery systems. Its unique properties, such as its ability to form stable complexes with various drugs, make it an attractive candidate for targeted drug delivery.
属性
IUPAC Name |
lithium;2-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSPJFYKQXOQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2914513.png)



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2914523.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)